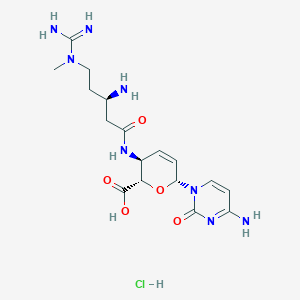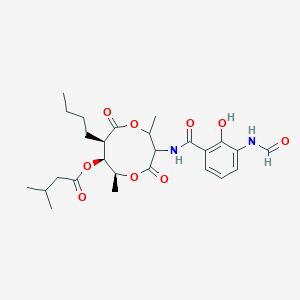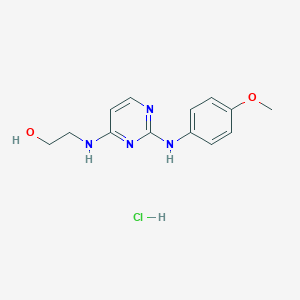
blasticidin S HCl
Descripción general
Descripción
El Clorhidrato de Blasticidin S es un antibiótico nucleósido aislado de la bacteria Streptomyces griseochromogenes. Es conocido por su potente inhibición de la síntesis de proteínas tanto en células procariotas como eucariotas. Este compuesto se utiliza ampliamente en biología molecular e investigación genética para la selección de células que han sido transformadas con un gen de resistencia .
Aplicaciones Científicas De Investigación
El Clorhidrato de Blasticidin S se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Química: Sirve como una herramienta para estudiar la síntesis de proteínas y la función ribosomal.
Biología: Se utiliza para la selección de células genéticamente modificadas en sistemas procariotas y eucariotas.
Medicina: La investigación sobre el Clorhidrato de Blasticidin S tiene implicaciones para el desarrollo de nuevos antibióticos y la comprensión de los mecanismos de resistencia.
Industria: Se utiliza en la industria agrícola para controlar infecciones fúngicas en los cultivos
Mecanismo De Acción
El Clorhidrato de Blasticidin S ejerce sus efectos inhibiendo el paso de terminación de la traducción y la formación del enlace peptídico en el ribosoma. Se une al centro peptidil transferasa del ribosoma, evitando la hidrólisis de peptidil-tRNA y bloqueando así la síntesis de proteínas. Esta acción es eficaz contra células procariotas y eucariotas .
Safety and Hazards
Blasticidin S HCl is considered hazardous. Acute exposure may cause nausea and vomiting, while higher exposure can cause unconsciousness. Chronic exposure may cause nausea and vomiting, and higher exposure causes unconsciousness. Symptoms of overexposure may be headache, dizziness, tiredness, nausea, and vomiting .
Direcciones Futuras
Blasticidin S HCl is widely used in cell culture for selecting and maintaining genetically manipulated cells . It has been suggested that understanding the mechanisms of inhibitors of translation termination may inform the development of new antibacterials and therapeutics for premature termination diseases .
Análisis Bioquímico
Biochemical Properties
Blasticidin S Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits peptide bond formation by the ribosome . It also enhances the binding of tRNA to the large subunit of ribosomes . These interactions disrupt protein synthesis, affecting both bacteria and fungi at concentrations between 5 and 100 μg per ml .
Cellular Effects
Blasticidin S Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by disrupting protein translation . This disruption affects cell signaling pathways, gene expression, and cellular metabolism . It is active against human cells, fungi, bacteria, and even some members of the genus Pseudomonas .
Molecular Mechanism
The molecular mechanism of action of Blasticidin S Hydrochloride involves its binding to the peptidyl transferase center of the large ribosomal subunit . This binding inhibits the termination step of translation and peptide bond formation to a lesser extent . As a result, cells can no longer produce new proteins through the translation of mRNA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Blasticidin S Hydrochloride can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It is known that aqueous stock solutions are stable for 1-2 weeks at 4°C and 6-8 weeks at -20°C .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Clorhidrato de Blasticidin S se prepara típicamente aislando de la lisis de fermentación de Streptomyces griseochromogenes. El proceso de aislamiento implica la absorción en una resina de intercambio catiónico y la elución con ácido clorhídrico. El clorhidrato crudo se concentra luego bajo vacío para obtener una base libre cristalina o un bencilaminobenceno sulfonato de uso comercial .
Métodos de producción industrial: En entornos industriales, la producción de Clorhidrato de Blasticidin S implica la fermentación a gran escala de Streptomyces griseochromogenes. El caldo de fermentación se procesa a través de una serie de pasos de purificación, que incluyen filtración, cromatografía de intercambio iónico y cristalización para producir el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El Clorhidrato de Blasticidin S experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse bajo condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos amino e hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como los cloruros de acilo y los haluros de alquilo.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de Blasticidin S, que pueden tener actividades y propiedades biológicas alteradas .
Comparación Con Compuestos Similares
El Clorhidrato de Blasticidin S es único en su estructura y mecanismo de acción. Los compuestos similares incluyen:
Puromicina: Otro antibiótico nucleósido que inhibe la síntesis de proteínas pero se une a un sitio diferente en el ribosoma.
Anisomicina: Inhibe la formación del enlace peptídico pero tiene una estructura química diferente.
Amicetina: Comparte algunas similitudes estructurales pero difiere en su actividad biológica
El Clorhidrato de Blasticidin S destaca por su unión específica al centro peptidil transferasa y su actividad de amplio espectro contra diversos organismos.
Propiedades
IUPAC Name |
3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYQOXRCNEATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Blasticidin S Hydrochloride?
A1: Blasticidin S Hydrochloride is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells. [, ]. It acts by interfering with the peptidyl transfer reaction during translation on the ribosome. While the precise details of its binding site and mechanism are still under investigation, it is known to interact with the ribosomal RNA and potentially ribosomal proteins.
Q2: How is Blasticidin S Hydrochloride used in molecular biology research?
A2: Blasticidin S Hydrochloride is widely used as a selection agent in cell culture [, , ]. Researchers incorporate a gene for blasticidin S resistance into cells along with the gene of interest. Only cells that have successfully integrated the resistance gene will survive and proliferate in the presence of Blasticidin S Hydrochloride, allowing for the generation of stable cell lines expressing the desired gene [, , ].
Q3: Can you provide examples of research using Blasticidin S Hydrochloride for stable cell line generation?
A3: Certainly. Several research articles illustrate its utility:
- Expression of Reteplase: Researchers utilized Blasticidin S Hydrochloride to select for insect cells stably expressing the thrombolytic agent reteplase, aiming for potential large-scale protein production [].
- Immunotoxin Production: Scientists generated stable insect cell lines producing an A254-GMCSF immunotoxin for targeted cancer therapy, employing Blasticidin S Hydrochloride for selection [].
- Gene Silencing Studies: Blasticidin S Hydrochloride was crucial in establishing a stable cell line with suppressed GPC-3 gene expression to investigate its role in tumor growth [].
- IL-12 Expression: Researchers successfully created a stable EMT6 cell line expressing IL-12 for anti-tumor studies, utilizing Blasticidin S Hydrochloride selection [].
Q4: What is the molecular formula and weight of Blasticidin S Hydrochloride?
A4: While the provided abstracts don't explicitly state the molecular weight and formula, they do mention it's a hydrochloride salt. A search of chemical databases reveals:
Q5: Are there any studies on the structure of Blasticidin S Hydrochloride?
A5: Yes, research has been conducted on its structure. While the provided abstracts don't go into detail, one paper mentions a study titled "Crystal and molecular structure of the antibiotic blasticidin S hydrochloride pentahydrate" []. This suggests the use of X-ray crystallography to determine its three-dimensional structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
![2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B522001.png)
![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)
![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)
![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)


![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)
